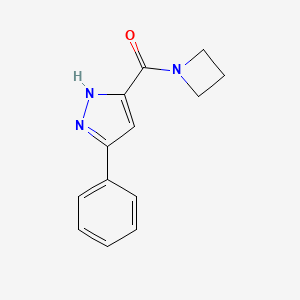
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPC belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. The activation of the dopamine D2 receptor by N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide results in the inhibition of adenylyl cyclase activity and the activation of potassium channels, which leads to a decrease in intracellular calcium levels. This, in turn, leads to the inhibition of neurotransmitter release, which is responsible for the therapeutic effects of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide.
Biochemical and Physiological Effects:
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of neurotransmitter release, and the activation of potassium channels. Additionally, N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide for lab experiments is its high potency and selectivity for the dopamine D2 receptor, which makes it a valuable tool for studying the mechanisms involved in dopamine signaling. However, one of the limitations of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its pharmacokinetic properties. Additionally, the development of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide analogs with improved solubility and selectivity could lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
合成法
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chloropyridine-2-carboxylic acid with benzylamine to form the intermediate product, 4-benzylpyridin-2-ylamine. This intermediate product is then reacted with piperazine-1-carboxylic acid to form the final product, N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide. The synthesis of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been reported in several research articles and can be carried out using different methods, including microwave irradiation and solvent-free conditions.
科学的研究の応用
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide acts as a potent dopamine D2 receptor agonist, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are common mechanisms involved in the pathogenesis of neurodegenerative diseases.
特性
IUPAC Name |
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(19-14-15-6-2-1-3-7-15)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLDQLBSJOSTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)

![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)







